molecular formula C21H22F3N3O2 B14782460 N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Cat. No.: B14782460
M. Wt: 405.4 g/mol
InChI Key: FAAVOKBSFIJHRY-UHFFFAOYSA-N
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Description

®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzylpyrrolidine moiety, an amide linkage, and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzylpyrrolidine Moiety: This step involves the reaction of pyrrolidine with benzyl chloride under basic conditions to form 1-benzylpyrrolidine.

    Amide Bond Formation: The 1-benzylpyrrolidine is then reacted with an appropriate acyl chloride or anhydride to form the amide linkage.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicine, ®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The benzylpyrrolidine moiety may interact with protein receptors or enzymes, while the trifluoromethyl group can enhance the compound’s binding affinity and stability. The amide linkage allows for hydrogen bonding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
  • (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
  • N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

Uniqueness

The ®-enantiomer of this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of the trifluoromethyl group also distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity.

Properties

Molecular Formula

C21H22F3N3O2

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)

InChI Key

FAAVOKBSFIJHRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=CC=C3

Origin of Product

United States

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